molecular formula C24H21Cl2N3O B11522760 1-benzyl-2-(2-chlorophenyl)-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}imidazolidin-4-one

1-benzyl-2-(2-chlorophenyl)-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}imidazolidin-4-one

Cat. No.: B11522760
M. Wt: 438.3 g/mol
InChI Key: MZWMSJYEFDKGQE-WPWMEQJKSA-N
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Description

1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE is a complex organic compound with a molecular formula of C18H19ClN4 This compound is characterized by its imidazolidinone core, which is substituted with benzyl, chlorophenyl, and ethylideneamino groups

Preparation Methods

The synthesis of 1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Substitution reactions: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Condensation reaction: The ethylideneamino group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE can be compared with other similar compounds, such as:

    1-Benzyl-2-(2-chlorophenyl)imidazolidin-4-one: Lacks the ethylideneamino group, which may result in different chemical and biological properties.

    2-(2-Chlorophenyl)-3-[(E)-[1-(4-chlorophenyl)ethylidene]amino]imidazolidin-4-one: Lacks the benzyl group, which may affect its reactivity and interactions.

    1-Benzyl-3-[(E)-[1-(4-chlorophenyl)ethylidene]amino]imidazolidin-4-one:

The uniqueness of 1-BENZYL-2-(2-CHLOROPHENYL)-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21Cl2N3O

Molecular Weight

438.3 g/mol

IUPAC Name

1-benzyl-2-(2-chlorophenyl)-3-[(E)-1-(4-chlorophenyl)ethylideneamino]imidazolidin-4-one

InChI

InChI=1S/C24H21Cl2N3O/c1-17(19-11-13-20(25)14-12-19)27-29-23(30)16-28(15-18-7-3-2-4-8-18)24(29)21-9-5-6-10-22(21)26/h2-14,24H,15-16H2,1H3/b27-17+

InChI Key

MZWMSJYEFDKGQE-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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